molecular formula C13H16O4 B8121655 Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-

Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-

Cat. No.: B8121655
M. Wt: 236.26 g/mol
InChI Key: QCPPTZLKHLBRND-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Lunularic Acid : A study by Azzena et al. (1995) outlined a new synthesis approach for lunularic acid using regioselective reductive electrophilic substitution, which includes the transformation of 1,2,3-trioxygenated benzenes into various 1-oxygenated-2-(Azzena, Melloni, & Pisano, 1995).

  • Photochemistry of Arylmethyl Substrates : DeCosta et al. (2000) found that 3,5-dimethoxybenzyl derivatives, such as Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-, play a role in the photochemistry of arylmethyl substrates (DeCosta, Howell, Pincock, & Rifai, 2000).

  • Production of Biphenyl and Diphenyl Methane Derivatives : Budzikiewicz and Gunawan (1975, 1974) demonstrated that quinol acetates, similar in structure to Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-, can be converted into biphenyl and diphenyl methane derivatives through reactions with BF3 or (CH3CO)2O/BF3 in the presence of benzene derivatives (Budzikiewicz & Gunawan, 1975), (Budzikiewicz & Gunawan, 1974).

  • Initiation and Propagation in Methylene Dichloride : Rooney (1982) revealed that 1,2-dimethoxy-4-(1-propenyl)-benzene, a compound structurally related to Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-, shows slow initiation and propagation in methylene dichloride (Rooney, 1982).

  • Photoreactions with Ketones : Suzuki, Inai, and Matsushima (1976) studied the photoreactions of cyclic benzylidene acetals with ketones, showing the influence of ketone effects on the yield of pinacol and cross adduct (Suzuki, Inai, & Matsushima, 1976).

Properties

IUPAC Name

[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-5-6-10-7-11(15-3)13(17-9(2)14)12(8-10)16-4/h5-8H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPPTZLKHLBRND-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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